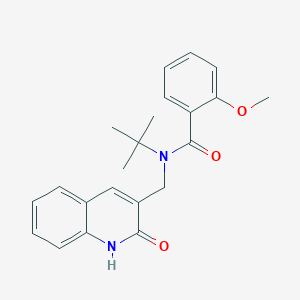
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as TQ-B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the family of 2-hydroxyquinoline-based compounds, which have been shown to have a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. In addition, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell membranes.
Biochemical and physiological effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and disruption of cell membrane integrity. These effects are dependent on the concentration and exposure time of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potent and selective inhibition of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell death. However, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. Another area of interest is the evaluation of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide as a potential therapeutic agent for the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde with N-(tert-butyl)-2-methoxybenzamide in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in high purity.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have potent anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to have antimicrobial activity against a broad range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)17-10-6-8-12-19(17)27-4)14-16-13-15-9-5-7-11-18(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKEIFAVSSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

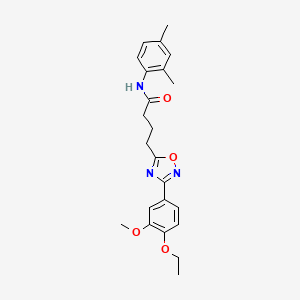
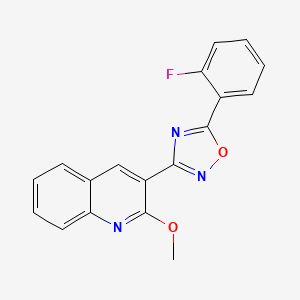
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)


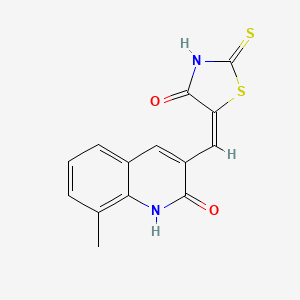




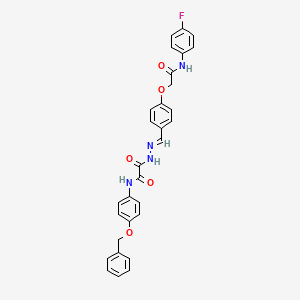
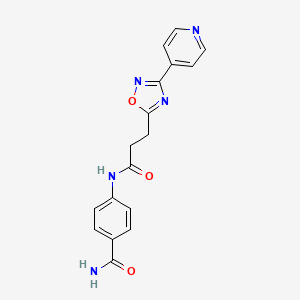
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)